[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13539500
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m1/s1 |
| Standard InChI Key | MNGFFFMMYKIFID-OAHLLOKOSA-N |
| Isomeric SMILES | CCN([C@@H]1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with an ethyl-carbamic acid benzyl ester group and at the 1-position with a 2-amino-acetyl moiety. The (R)-configuration at the piperidine-3-yl center introduces stereochemical specificity, which influences its interactions with chiral biological targets. Key structural components include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity.
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2-Amino-acetyl group: A polar substituent capable of hydrogen bonding and electrostatic interactions.
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Ethyl-carbamic acid benzyl ester: A carbamate group esterified with benzyl alcohol, enhancing lipophilicity.
The molecular formula is inferred as C₁₇H₂₅N₃O₃ based on analogous carbamates, with a molecular weight of approximately 319.4 g/mol.
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, related carbamates exhibit characteristic peaks in ¹H NMR (δ 1.2–1.5 ppm for piperidine protons, δ 5.1 ppm for benzyl ester CH₂) and IR (∼1700 cm⁻¹ for carbamate C=O). X-ray crystallography of similar structures reveals chair conformations for the piperidine ring and planar carbamate groups.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis likely involves multi-step organic reactions, as exemplified by related carbamates :
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Piperidine functionalization: Introducing the 2-amino-acetyl group via nucleophilic acyl substitution.
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Carbamate formation: Reacting the secondary amine with ethyl chloroformate in the presence of benzyl alcohol .
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Stereochemical control: Using chiral auxiliaries or asymmetric catalysis to achieve the (R)-configuration.
A generalized reaction scheme is proposed:
Reactivity Profile
The compound’s reactivity is dominated by:
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Carbamate hydrolysis: Susceptibility to enzymatic or acidic cleavage, releasing benzyl alcohol and ethylamine .
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Amide bond stability: Resistance to hydrolysis under physiological conditions due to steric hindrance.
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Piperidine ring modifications: Potential for N-alkylation or oxidation at the tertiary amine.
Physicochemical Properties
Solubility and Lipophilicity
Predicted logP values (∼2.1) indicate moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL) but enhanced by protonation of the piperidine nitrogen at physiological pH.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous carbamates shows decomposition temperatures above 200°C, suggesting stability under standard storage conditions.
Table 1: Comparative Properties of Related Carbamates
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP |
|---|---|---|---|
| Target compound | C₁₇H₂₅N₃O₃ | 319.4 | 2.1 |
| [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester | C₁₅H₂₁N₃O₃ | 291.3 | 1.8 |
| Isopropyl-piperidin-3-yl-carbamic acid benzyl ester | C₁₆H₂₄N₂O₂ | 276.4 | 2.3 |
Future Directions
Research Priorities
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Stereoselective synthesis: Optimizing enantiomeric excess for the (R)-isomer.
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Target identification: High-throughput screening against kinase and protease libraries.
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Pharmacokinetic studies: Assessing bioavailability and half-life in preclinical models .
Industrial Applications
Potential uses include:
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